molecular formula C20H34O2 B12646878 (2-((1-Methoxyundecyl)oxy)ethyl)benzene CAS No. 94291-85-7

(2-((1-Methoxyundecyl)oxy)ethyl)benzene

Cat. No.: B12646878
CAS No.: 94291-85-7
M. Wt: 306.5 g/mol
InChI Key: VTIBZGRHIAXWGL-UHFFFAOYSA-N
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Description

(2-((1-Methoxyundecyl)oxy)ethyl)benzene is a high-purity chemical compound intended for research and development applications. Compounds with similar aromatic and ether-functionalized structures are often investigated for their properties as potential fragrance precursors or "pro-perfumes" in consumer product formulations . These compounds are designed to release specific aroma molecules under controlled conditions, such as exposure to light, air, or enzymes, which can enhance the longevity of a fragrance . Researchers may also explore its utility as a synthetic intermediate in organic synthesis or as a model compound in materials science. This product is provided for laboratory use only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment prior to use.

Properties

CAS No.

94291-85-7

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

2-(1-methoxyundecoxy)ethylbenzene

InChI

InChI=1S/C20H34O2/c1-3-4-5-6-7-8-9-13-16-20(21-2)22-18-17-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-18H2,1-2H3

InChI Key

VTIBZGRHIAXWGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(OC)OCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation Methods

Etherification of Phenol

One common method for synthesizing (2-((1-Methoxyundecyl)oxy)ethyl)benzene is through the etherification of phenol with a suitable alkyl halide.

Procedure:
  • Reagents:

    • Phenol
    • 1-Bromoundecane (or similar alkyl halide)
    • Base (e.g., potassium carbonate)
    • Solvent (e.g., dimethylformamide or acetone)
  • Steps:

    • Dissolve phenol in a solvent and add potassium carbonate.
    • Introduce 1-bromoundecane to the mixture.
    • Heat the reaction mixture under reflux for several hours.
    • After completion, cool the mixture and extract the product using an organic solvent.
  • Yield and Purification:

    • The product can be purified by distillation or chromatography.
    • Typical yields range from 60% to 80%, depending on reaction conditions.

Williamson Ether Synthesis

The Williamson ether synthesis is another effective method for preparing this compound.

Procedure:
  • Reagents:

    • Alkoxide (sodium or potassium alkoxide derived from methanol)
    • 1-Bromoundecane
    • Solvent (e.g., ether)
  • Steps:

    • Prepare the alkoxide by reacting sodium with methanol.
    • Add 1-bromoundecane to the alkoxide in an ether solvent.
    • Stir the mixture at room temperature or slightly elevated temperatures for several hours.
  • Yield and Purification:

    • The crude product can be purified via distillation.
    • Yields typically exceed 70%.

Direct Alkylation

Direct alkylation of a phenolic compound can also be employed, particularly when using more reactive alkylating agents.

Procedure:
  • Reagents:

    • Phenol
    • Long-chain alcohol (e.g., undecanol)
    • Acid catalyst (e.g., sulfuric acid)
  • Steps:

    • Mix phenol with undecanol and add sulfuric acid as a catalyst.
    • Heat under reflux conditions for several hours.
    • Neutralize the acid post-reaction and extract the product.
  • Yield and Purification:

    • This method can yield around 50-70%, with purification achieved through recrystallization or chromatography.

Data Summary

The following table summarizes the various preparation methods, including yields and purification techniques:

Method Yield (%) Purification Technique
Etherification of Phenol 60-80 Distillation/Chromatography
Williamson Ether Synthesis >70 Distillation
Direct Alkylation 50-70 Recrystallization/Chromatography

Chemical Reactions Analysis

Types of Reactions

(2-((1-Methoxyundecyl)oxy)ethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like ferric bromide (FeBr3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

(2-((1-Methoxyundecyl)oxy)ethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-((1-Methoxyundecyl)oxy)ethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Ether-Linked Benzene Derivatives

The compound belongs to the alkyl phenyl ether family. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups Primary Applications
(2-((1-Methoxyundecyl)oxy)ethyl)benzene C₂₀H₃₄O₂ 306.48 7.1 Benzene, methoxyundecyl ether Batteries, Catalysis
Etofenprox C₂₅H₂₈O₃ 376.5* ~5.8* Branched ethoxyphenyl, phenoxybenzene Pesticide
4-Octylphenol C₁₄H₂₂O 206.33 5.3 Benzene, octyl chain Surfactant, Plasticizer
Nonylphenol Ethoxylate C₁₅H₂₄O(C₂H₄O)ₙ Variable ~4.5 Benzene, nonyl chain, ethoxylate Detergent, Emulsifier
Key Structural Differences:
  • Chain Length/Branching : (2-((1-Methoxyundecyl)oxy)ethyl)benzene has a linear C11 methoxy chain, whereas etofenprox features a branched 2-methylpropoxy group .
  • Aromaticity : Etofenprox contains two benzene rings, enhancing its rigidity compared to the single-ring target compound .
  • Polarity: The methoxy group in the target compound reduces polarity slightly compared to hydroxyl-containing analogues like 4-octylphenol.
Hydrophobicity and Solubility:
  • The high XLogP3 (7.1) of (2-((1-Methoxyundecyl)oxy)ethyl)benzene makes it ideal for non-polar matrices (e.g., battery electrolytes), whereas etofenprox (lower XLogP3 ~5.8) balances hydrophobicity with solubility in pesticidal formulations .
  • 4-Octylphenol (XLogP3 = 5.3) is more water-soluble, favoring surfactant applications .
Thermal Stability:
  • The compound exhibits thermal instability in organic-inorganic perovskite interfaces, likely due to ether bond cleavage at high temperatures . In contrast, bromuconazole (CAS: 116255-48-2), a triazole fungicide, demonstrates higher thermal stability owing to its aromatic heterocycles .
Electrochemical Performance:
  • In Li-ion batteries, the target compound’s long alkyl chain enhances ionic conductivity in organic electrolytes, outperforming shorter-chain ethers like 2-phenoxyethanol .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-((1-Methoxyundecyl)oxy)ethyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via etherification reactions. A green approach involves coupling 2-(bromoethyl)benzene with 1-methoxyundecyl alcohol using a Li/MgO catalyst under reflux conditions (toluene, 110°C, 12 hours). Yields can reach ~75% with rigorous exclusion of moisture . Alternative methods include Williamson ether synthesis, where alkoxide intermediates are generated using NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF). Optimization focuses on catalyst selection, solvent polarity, and temperature control to minimize side reactions like elimination.
Synthetic Method Catalyst/SolventTemperature (°C)Yield (%)Reference
Li/MgO-mediated couplingToluene11075
Williamson ether synthesisNaH/DMF8068
Phase-transfer catalysisK₂CO₃/TBAB/CHCl₃6072

Q. How can researchers characterize (2-((1-Methoxyundecyl)oxy)ethyl)benzene using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows a triplet for the ethyl-OCH₂ group (~δ 3.6 ppm), a singlet for the methoxy group (δ 3.3 ppm), and aromatic protons (δ 6.8–7.3 ppm). The undecyl chain displays characteristic methylene multiplet signals (δ 1.2–1.6 ppm) and a terminal CH₃ group (δ 0.88 ppm) .
  • MS : ESI-MS typically exhibits [M+H]⁺ peaks at m/z 336.3 (calculated for C₂₁H₃₆O₂). Fragmentation patterns include loss of the methoxyundecyl chain (~m/z 135) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>98%) and monitors degradation products under stress conditions .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., undecyl vs. shorter chains) influence the compound’s physicochemical properties and biological activity?

  • Methodological Answer : Comparative studies using analogs (e.g., (2-((1-Methoxyhexyl)oxy)ethyl)benzene) reveal that longer chains enhance lipophilicity (logP increases by ~1.5 units per 4 carbons), improving membrane permeability in cellular assays . However, excessive chain length (>C12) reduces aqueous solubility (<0.01 mg/mL), complicating formulation. Biological activity (e.g., antimicrobial assays) correlates with balanced hydrophobicity, as seen in MIC values against S. aureus (undecyl: 8 µg/mL; hexyl: 32 µg/mL) .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or membranes)?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) model the compound’s insertion into lipid bilayers, showing preferential localization near phospholipid headgroups. Docking studies (AutoDock Vina) predict moderate binding affinity (ΔG = −7.2 kcal/mol) to cytochrome P450 3A4, suggesting potential metabolic pathways. DFT calculations (B3LYP/6-31G*) optimize the conformation of the ether linkage, revealing a gauche effect that stabilizes the extended alkyl chain .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer : Key challenges include:

  • Moisture sensitivity : Li/MgO catalysts degrade in humid conditions, requiring anhydrous reactors or alternative catalysts like ZrO₂ .
  • Purification : Column chromatography is impractical at scale; switch to distillation (bp ~280°C under reduced pressure) or crystallization from ethanol/water mixtures .
  • By-products : Monitor elimination products (e.g., styrene derivatives) via GC-MS and adjust reaction stoichiometry (alcohol:halide ratio ≥1.2:1) to suppress side reactions .

Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines):

  • Thermal stability : Heat at 40–60°C for 4 weeks; HPLC detects <5% degradation at 40°C but ~15% at 60°C, indicating sensitivity to prolonged heat .
  • pH stability : Store solutions (0.1 mg/mL) in buffers (pH 1–13) for 24 hours. Degradation peaks (HPLC) emerge at pH <3 (acid-catalyzed ether cleavage) and pH >10 (base-induced oxidation) .

Applications in Scientific Research

Q. What role does (2-((1-Methoxyundecyl)oxy)ethyl)benzene play in drug delivery systems?

  • Methodological Answer : The compound’s amphiphilic structure enables micelle formation (CMC ~0.1 mM), encapsulating hydrophobic drugs like paclitaxel. In vitro release studies (PBS, 37°C) show sustained release over 72 hours (85% cumulative), outperforming PEG-based carriers. Cytotoxicity assays (MTT) confirm biocompatibility up to 100 µM in HEK293 cells .

Q. How is the compound utilized in studying membrane-protein interactions?

  • Methodological Answer : Fluorescence quenching assays incorporate the compound into liposomes (DPPC/cholesterol 7:3). Tryptophan residues in membrane proteins (e.g., GPCRs) exhibit Stern-Volmer quenching constants (Ksv) of 12 M⁻¹, indicating moderate penetration into the bilayer. Surface plasmon resonance (SPR) measures binding kinetics (ka = 1.2 × 10³ M⁻¹s⁻¹) to immobilized receptors .

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